Triiodamine Exhibits Predominant Fecal Excretion Versus Pure Renal Clearance of Iohexol
In rats, orally administered ¹³¹I‑triiodamine showed a higher proportion of radioactivity excreted in stools than in urine, with 75 % of the dose recovered in 24 h and 90 % in 48 h [1]. By contrast, iohexol administered intravenously to humans is excreted completely unmetabolized via the kidneys, achieving 100 % urinary recovery within 24 h [2]. This fundamental difference in elimination route means that triiodamine does not rely on glomerular filtration and offers an alternative for studies requiring hepatobiliary imaging or in models of renal impairment.
| Evidence Dimension | Primary excretion route and 24‑h recovery |
|---|---|
| Target Compound Data | >50 % fecal excretion; 75 % total recovery in 24 h (oral, rat) |
| Comparator Or Baseline | Iohexol: 100 % renal excretion in 24 h (i.v., human) |
| Quantified Difference | ~100‑fold shift in the ratio of fecal‑to‑urinary excretion |
| Conditions | Rat oral administration (triiodamine) vs. human intravenous administration (iohexol); radioactivity detection |
Why This Matters
Procurement for pharmacokinetic or imaging studies that require non‑renal elimination demands a compound like triiodamine, as iohexol cannot recapitulate its mixed excretion profile.
- [1] Francova V, et al. Ceskoslovenska Farmacie. 1973;22(REF 5):272-276. View Source
- [2] Olsson B, et al. Invest Radiol. 1983;18(2):177-182. View Source
